molecular formula C14H23N3O2 B7508016 Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone

Cat. No.: B7508016
M. Wt: 265.35 g/mol
InChI Key: RCXKSPYTASLLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of neuronal activity in the central nervous system.

Mechanism of Action

Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone selectively binds to the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the neuron. This inhibition of the NMDA receptor reduces the excitotoxicity that can occur in neurological disorders, leading to reduced neuronal damage and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce neuronal damage, improve cognitive function, and reduce pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone has several advantages for use in laboratory experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise manipulation of neuronal activity. This compound is also stable and easy to synthesize, making it a convenient tool for researchers. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone could focus on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Additionally, research could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Further studies could also explore the mechanisms underlying this compound's anti-inflammatory effects and its potential use in the treatment of inflammatory disorders. Finally, research could focus on developing more soluble forms of this compound to improve its administration in vivo.

Synthesis Methods

Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone is synthesized by reacting cyclopropylamine with 4-(piperidine-1-carbonyl)piperazine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound, this compound. The synthesis method of this compound has been well-established and is widely used in research laboratories.

Scientific Research Applications

Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound's ability to selectively block the NMDA receptor has been shown to reduce neuronal damage and improve cognitive function in animal models of these diseases. This compound has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models of neuropathic pain.

Properties

IUPAC Name

cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c18-13(12-4-5-12)15-8-10-17(11-9-15)14(19)16-6-2-1-3-7-16/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXKSPYTASLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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